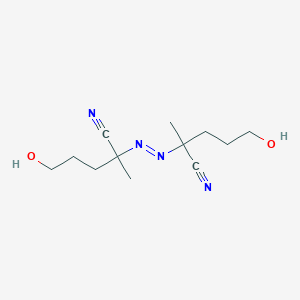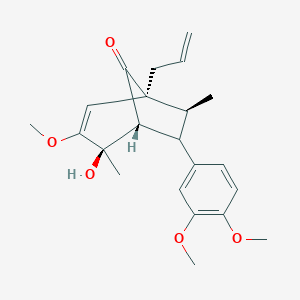
4,4’-Azobis(4-cyano-1-pentanol)
Übersicht
Beschreibung
4,4’-Azobis(4-cyano-1-pentanol) is an organic compound with the molecular formula C₁₂H₂₀N₄O₂ and a molecular weight of 252.31 g/mol . It is a yellow to dark orange waxy solid that is soluble in organic solvents such as alcohols, ketones, and ethers[2][2]. This compound is primarily used as an initiator in polymerization reactions, particularly in free radical polymerization processes[2][2].
Wissenschaftliche Forschungsanwendungen
4,4’-Azobis(4-cyano-1-pentanol) has a wide range of applications in scientific research, including:
Biology: In biological research, it is used to study the effects of free radicals on biological systems.
Medicine: This compound is used in the synthesis of polymers for drug delivery systems and other medical applications[][2].
Industry: It is employed in the production of specialty polymers and as a photoinitiator in the manufacturing of certain types of plastics[][2].
Wirkmechanismus
Target of Action
4,4’-Azobis(4-cyano-1-pentanol), also known as 2,2’-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile), is primarily used as a polymerization initiator . Its main targets are monomers in a polymerization reaction, such as acrylamide .
Mode of Action
This compound acts as a free radical initiator . When heated, it decomposes and releases nitrogen gas, producing two equivalents of reactive radicals . These radicals can initiate the polymerization of monomers by opening their double bonds and allowing them to link together .
Biochemical Pathways
The primary biochemical pathway involved is the polymerization of acrylamide . The radicals generated by 4,4’-Azobis(4-cyano-1-pentanol) initiate the polymerization process, leading to the formation of polyacrylamide chains .
Pharmacokinetics
Its solubility in organic solvents like dmso and methanol may influence its distribution in a reaction mixture.
Result of Action
The result of the action of 4,4’-Azobis(4-cyano-1-pentanol) is the formation of polyacrylamide . The molecular weight and conversion of the polymer depend on the duration of polymerization and the concentration of the initiator .
Action Environment
The action of 4,4’-Azobis(4-cyano-1-pentanol) is influenced by environmental factors such as temperature and light. It decomposes and initiates polymerization upon heating . It can also act as a photoinitiator under ultraviolet and visible light . Storage conditions should avoid high temperatures and direct sunlight . Proper ventilation is necessary during handling to avoid inhalation of aerosols .
Vorbereitungsmethoden
4,4’-Azobis(4-cyano-1-pentanol) can be synthesized through the condensation reaction of pentanal and a cyanide source, followed by oxidation and dehydrogenation[2][2]. The general synthetic route involves the following steps:
Condensation Reaction: Pentanal reacts with a cyanide source to form an intermediate.
Oxidation: The intermediate undergoes oxidation to form the desired product.
Dehydrogenation: The final step involves dehydrogenation to yield 4,4’-Azobis(4-cyano-1-pentanol).
In industrial production, the reaction conditions are optimized to ensure high yield and purity. The process typically involves controlled temperatures and the use of specific catalysts to facilitate the reactions[2][2].
Analyse Chemischer Reaktionen
4,4’-Azobis(4-cyano-1-pentanol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used[2][2].
Vergleich Mit ähnlichen Verbindungen
4,4’-Azobis(4-cyano-1-pentanol) is similar to other azo compounds used as polymerization initiators, such as 4,4’-Azobis(4-cyanopentanoic acid) and 2,2’-Azobis(2-methylpropionitrile) (AIBN) . it is unique in its ability to generate free radicals at relatively lower temperatures and its solubility in a wide range of organic solvents[2][2]. This makes it particularly useful in specific polymerization processes where other initiators may not be as effective.
Similar Compounds
- 4,4’-Azobis(4-cyanopentanoic acid)
- 2,2’-Azobis(2-methylpropionitrile) (AIBN)
- 2,2’-Azobis(2,4-dimethylvaleronitrile)
Eigenschaften
IUPAC Name |
2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTIJBANDVIHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)(C#N)N=NC(C)(CCCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4693-47-4 | |
| Record name | 4,4'-Azobis(4-cyano-1-pentanol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)

![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)






![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)

